molecular formula C13H13Cl2N3O3S B10886033 2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B10886033
M. Wt: 362.2 g/mol
InChI Key: FLLBNZOOOPHSAT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group and a thiadiazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its combined dichlorophenoxy and thiadiazole moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C13H13Cl2N3O3S

Molecular Weight

362.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H13Cl2N3O3S/c1-2-20-7-12-17-18-13(22-12)16-11(19)6-21-10-4-3-8(14)5-9(10)15/h3-5H,2,6-7H2,1H3,(H,16,18,19)

InChI Key

FLLBNZOOOPHSAT-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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